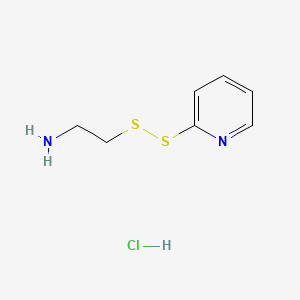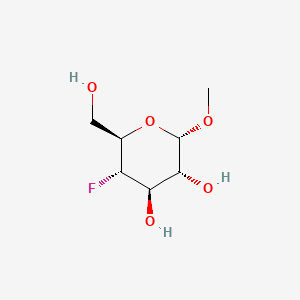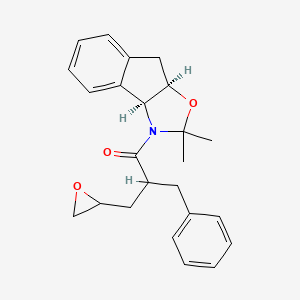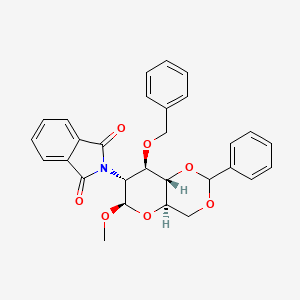
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride
Vue d'ensemble
Description
- "2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride" is a compound that can be derived from the reactions involving pyridine derivatives.
Synthesis Analysis
- One method of synthesis involves the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol, which results in various intermediates before forming the desired compound (Percino et al., 2006).
- Another synthesis approach includes the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, leading to various derivatives of the compound (Hakimi et al., 2013).
Molecular Structure Analysis
- X-ray diffraction studies reveal details about the crystalline structure and molecular geometry of related pyridine derivatives, providing insights into the molecular structure of "2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride" (Crundwell et al., 2015).
Chemical Reactions and Properties
- The compound exhibits a range of chemical reactions, including reactions with copper(II) chloride and cadmium(II) chloride, demonstrating its potential as a ligand in complexation reactions (Mardani et al., 2019).
Physical Properties Analysis
- The compound's physical properties, such as solubility and melting point, are influenced by its molecular structure. For example, studies on similar compounds provide insights into how structural changes can affect these physical properties (Elladiou & Patrickios, 2012).
Chemical Properties Analysis
- "2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride" shows a variety of chemical properties, such as reactivity with different functional groups and stability under various conditions. These properties are crucial in determining its applications in various chemical processes and industries (Kumar et al., 2012).
Applications De Recherche Scientifique
Application Summary
In medicinal chemistry, “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is used in the synthesis of novel heterocyclic compounds with potential biological activities . Specifically, it has been used in the design of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Methods of Application
The synthesis of these novel compounds involves several steps, including the use of reagents such as H2SO4, EtOH, 3-chloroperbenzoic acid, Dichloromethane (DCM), TMSCN, Triethylamine (TEA), Acetonitrile (ACN), Na, NH4Cl, BnOH, EDCI, HOBT, and amino 4-nitrobenzoate . The reaction conditions vary for each step, including factors such as temperature and reaction time .
Results and Outcomes
The synthesized 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Propriétés
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLFMRSNLFPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)











![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)